molecular formula C19H20BrN5O3 B2726971 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899940-68-2

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2726971
CAS No.: 899940-68-2
M. Wt: 446.305
InChI Key: XSXVQNHEZOVURZ-UHFFFAOYSA-N
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Description

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20BrN5O3 and its molecular weight is 446.305. The purity is usually 95%.
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Properties

IUPAC Name

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O3/c1-27-15-6-4-3-5-12(15)10-22-19(26)17-18(21)25(24-23-17)11-13-9-14(20)7-8-16(13)28-2/h3-9H,10-11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXVQNHEZOVURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20BrN5O3C_{18}H_{20}BrN_{5}O_{3}, with a molecular weight of approximately 436.3 g/mol. The compound features a triazole ring, which is known for its role in various pharmacological activities.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes or the use of hydrazones. This specific compound can be synthesized through a multi-step process involving the formation of the triazole ring followed by amide coupling reactions.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various triazole derivatives against cancer cell lines. For instance, compounds similar to this compound have demonstrated significant activity against breast carcinoma (MCF7) and colon carcinoma (HCT116) cells.

CompoundCell LineIC50 (µM)
Triazole Derivative AMCF710.5
Triazole Derivative BHCT1168.3

These results indicate a promising potential for this class of compounds in cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been extensively studied. The compound exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi.

MicroorganismActivity
Staphylococcus aureus (Gram-positive)Active
Escherichia coli (Gram-negative)Active
Candida albicans (Fungi)Active

The mechanism of action often involves disruption of microbial cell walls or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Research into the SAR of triazole compounds has highlighted that modifications at various positions on the triazole ring can significantly influence biological activity. For example, substituents such as methoxy and bromo groups have been associated with enhanced potency against specific targets .

Case Studies

Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives, including our compound of interest, found that substituents at the benzyl position contributed to increased cytotoxicity in MCF7 cells. The study concluded that further optimization could yield more potent anticancer agents .

Study 2: Antimicrobial Screening
In another investigation, various triazole derivatives were screened against a panel of bacterial and fungal strains. The results indicated that compounds with halogen substitutions showed improved antimicrobial properties compared to their non-halogenated counterparts .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of triazoles exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have demonstrated that certain triazole derivatives can inhibit cell proliferation in cancer lines such as HeLa and MCF-7, with IC50 values indicating effective dosage levels for therapeutic action .
  • Mechanisms of Action : These compounds may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and cell cycle arrest .

Antimicrobial Properties

Another promising application is in the field of antimicrobial research. Triazole derivatives have been reported to possess significant antibacterial and antifungal properties:

  • Screening Tests : Compounds similar to 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide have shown effectiveness against a range of bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in medicinal chemistry for optimizing the efficacy of new compounds. Variations in substituents on the triazole ring can significantly alter biological activity:

Substituent TypeEffect on Activity
HalogensOften enhance potency against specific targets
Alkyl groupsMay improve solubility and bioavailability
Aromatic ringsCan contribute to increased interaction with biological macromolecules

Case Studies

Several studies have explored the applications of triazole derivatives similar to this compound:

  • Anticancer Study : A derivative was tested against multiple cancer cell lines, showing significant growth inhibition and induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : A series of synthesized triazole compounds were evaluated for antimicrobial activity using agar diffusion methods, revealing promising results against both Gram-positive and Gram-negative bacteria .

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